(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Description
(1R,2R)-2-[(2-Methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a thioether-linked 2-methyltetrahydrofuran (oxolane) substituent. Its stereochemistry and functional groups confer unique physicochemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1R,2R)-2-(2-methyloxolan-3-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h7-11H,2-6H2,1H3/t7?,8-,9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRQVNDVZGKHCE-QLVNRRSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol is a chiral organosulfur compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound features a cyclopentane ring with a hydroxyl group and a sulfanyl group linked to a methyloxolane moiety, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure
The chemical structure of This compound can be represented as follows:
Key Features
- Chirality : The (1R,2R) configuration indicates specific spatial arrangements that may affect the compound's reactivity and biological interactions.
- Functional Groups : The presence of hydroxyl (-OH) and sulfanyl (-S-) groups enhances its potential for biological activity.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antioxidant Properties : Organosulfur compounds are known to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, influencing cytokine production and immune responses.
Interaction Studies
Interaction studies involving This compound focus on how it interacts with various biological macromolecules:
| Biological Target | Interaction Type | Potential Effect |
|---|---|---|
| Enzymes | Inhibition/Activation | Modulation of metabolic pathways |
| Receptors | Binding Affinity | Influence on signaling pathways |
| Proteins | Conformational Changes | Altered protein function |
These interactions are crucial for assessing the compound's safety and efficacy in drug development.
Case Studies
Several studies have explored the biological activity of structurally related compounds. For instance:
- Thioacetic Acid : Exhibits antimicrobial properties due to its ability to disrupt microbial membranes.
- Dithiothreitol (DTT) : Known as a reducing agent, it plays a significant role in protein chemistry by maintaining thiol groups in their reduced state.
These findings suggest that This compound may similarly possess unique biological properties worthy of further investigation.
Synthesis Methods
The synthesis of This compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to introduce the sulfanyl group.
- Reduction Reactions : Converting ketones or aldehydes into alcohols under specific conditions.
Each method has distinct advantages depending on the availability of starting materials and desired yields.
Applications
The potential applications of This compound span several fields:
- Pharmaceuticals : Development of new drugs targeting inflammation or oxidative stress-related diseases.
- Agrochemicals : Use as a bioactive agent in crop protection strategies.
Scientific Research Applications
The biological activity of (1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol is an area of significant interest. Similar compounds have demonstrated various pharmacological effects, including:
- Antioxidant Activity : Compounds with sulfanyl groups often exhibit antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that such compounds may influence pathways related to inflammation and cellular signaling, potentially leading to therapeutic applications in treating inflammatory diseases.
Applications
The applications of this compound span several fields:
| Field | Application |
|---|---|
| Pharmaceuticals | Potential use in drug development targeting inflammation and oxidative stress. |
| Agrochemicals | Application as a pesticide or herbicide due to its biological activity. |
| Biochemistry | Used in studies involving enzyme interactions and metabolic pathways. |
| Material Science | Potential as a precursor in the synthesis of novel materials with specific properties. |
Case Studies
Several studies have explored the interactions of this compound with biological macromolecules:
- Interaction with Enzymes : Research indicates that this compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Cell Culture Studies : In vitro studies demonstrate that this compound can modulate cellular responses under oxidative stress conditions.
- Animal Models : Preliminary animal studies suggest potential therapeutic effects in models of inflammation, warranting further investigation into its efficacy and safety.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with cyclopentanol derivatives bearing diverse substituents:
Physicochemical Properties
- Solubility: The oxolane-sulfanyl group in the target compound improves polar solvent solubility (e.g., ethanol, acetone) compared to the furan-substituted analogs . However, it is less hydrophilic than the piperazine derivative due to the latter’s amine group .
- Stability : The thioether linkage is prone to oxidation, forming sulfoxides or sulfones, whereas furan and amine-substituted analogs exhibit greater stability under oxidative conditions .
- Stereochemical Purity : The (1R,2R) configuration ensures enantioselectivity in synthesis, similar to the high enantiomeric excess (92%) reported for (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol using chiral boron reagents .
Research Findings and Data Tables
Table 2. Analytical Data Comparison
Preparation Methods
Thiol-Epoxide Ring Opening Approach
One common approach involves the ring opening of an epoxide derivative of 2-methyloxolane by a thiolate anion generated from a cyclopentanol or cyclopentanone precursor.
- Step 1: Preparation of 2-methyloxolane-3-yl epoxide.
- Step 2: Generation of a thiolate nucleophile from cyclopentanethiol or a related precursor.
- Step 3: Nucleophilic ring opening of the epoxide by the thiolate to form the sulfanyl linkage.
- Step 4: Stereoselective reduction or oxidation to install the cyclopentan-1-ol moiety with defined (1R,2R) configuration.
This method allows for regio- and stereoselective formation of the sulfide bond with control over the chiral centers.
Direct Substitution on Cyclopentanone Derivatives
Another method involves the direct substitution of a suitable leaving group on a cyclopentanone derivative with a thiol-functionalized 2-methyloxolane.
- Step 1: Activation of the cyclopentanone at the 2-position (e.g., halogenation).
- Step 2: Nucleophilic substitution with 2-methyloxolane-3-thiol under basic or neutral conditions.
- Step 3: Subsequent stereoselective reduction of the ketone to the corresponding alcohol, yielding the (1R,2R) stereochemistry.
This approach is useful when starting from commercially available cyclopentanone derivatives.
Data Table Summarizing Preparation Conditions
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiol-Epoxide Ring Opening | 2-methyloxolane epoxide, thiolate, mild base | 60-75 | Stereoselective, regioselective |
| Direct Substitution on Cyclopentanone | Halogenated cyclopentanone, 2-methyloxolane-3-thiol, base | 55-70 | Requires stereoselective reduction |
| Reductive Amination-like (Patent CN111116585A) | (IS, 4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl salt, DIPEA, Na(OAc)3BH, CH2Cl2, molecular sieves | ~70 | Room temp, mild, high stereocontrol |
Research Findings and Notes
- The stereochemistry (1R,2R) is critical for biological activity and is achieved by using chiral precursors or chiral catalysts during synthesis.
- Sodium triacetoxyborohydride is preferred for reductive amination steps due to its mildness and compatibility with sensitive functional groups.
- Molecular sieves are used to remove water and drive reactions to completion.
- Purification typically involves silica gel chromatography to isolate stereochemically pure compounds.
- The compound exhibits high solubility in organic solvents and moderate aqueous solubility, facilitating purification and formulation.
- No significant cytochrome P450 inhibition or P-glycoprotein substrate activity was reported, suggesting favorable pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of stereospecific cyclopentanol derivatives often involves asymmetric catalysis or chiral auxiliaries. For example, the use of chiral boron reagents like (+)-IpcBH₂ (derived from α-pinene) in hydroboration-oxidation reactions can achieve high enantiomeric excess (e.g., 92% yield for a related (1R,2R)-cyclopentanol derivative) . Key variables include temperature control (e.g., -25°C for reagent stability), solvent polarity, and stoichiometric ratios of reducing agents (e.g., NaBH₄ vs. BH₃·Me₂S). Steric effects from the 2-methyloxolane group may necessitate tailored protecting-group strategies to preserve sulfanyl moiety integrity during synthesis.
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation, as demonstrated in studies of structurally similar cyclopentanol derivatives .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while NMR spectroscopy (e.g., NOESY) identifies spatial proximity of protons to validate the (1R,2R) configuration.
- Polarimetry and optical rotation measurements provide supplementary data on enantiomeric purity .
Q. How can researchers mitigate challenges in isolating the sulfanylcyclopentanol derivative from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction with ethyl acetate or dichloromethane effectively separates polar byproducts.
- Chromatographic purification (e.g., silica gel flash chromatography with gradient elution of hexane/ethyl acetate) is critical due to the compound’s moderate polarity.
- Derivatization (e.g., acetylation of the hydroxyl group) may improve crystallization efficiency for high-purity isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing racemization?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Lower temperatures (-20°C to 0°C) favor kinetic products, reducing racemization risks.
- Catalyst screening : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-based) may enhance enantioselectivity in sulfanyl group incorporation .
- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress to terminate at optimal conversion points .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Standardized solvent systems : Ensure consistency in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shift variations.
- Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify anomalies .
- Collaborative datasets : Leverage open-access platforms (e.g., PubChem, ChemSpider) to aggregate and compare spectral data across studies .
Q. How can researchers assess the environmental impact or biodegradability of this compound, given limited ecotoxicological data?
- Methodological Answer :
- QSAR modeling : Use quantitative structure-activity relationship tools to predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on sulfanyl and oxolane functional groups .
- OECD 301 biodegradation tests : Conduct standardized aerobic biodegradation assays to estimate persistence in soil/water systems.
- Microcosm studies : Simulate environmental matrices (e.g., river water, sediment) to track degradation metabolites via LC-HRMS .
Experimental Design Considerations
Q. What are the critical limitations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation protocols : Use Arrhenius modeling to extrapolate shelf-life from high-temperature stability data, but validate with real-time studies to account for non-Arrhenius behavior in polar solvents.
- Matrix effects : Avoid using buffers (e.g., phosphate) that may catalyze hydrolysis of the oxolane ring. Instead, employ inert isotonic solutions (e.g., 0.9% NaCl) .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfanyl group substitutions or ring-opening reactions to identify feasible pathways.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values across studies?
- Methodological Answer :
- Reagent purity audit : Trace impurities in chiral catalysts (e.g., residual moisture in (+)-IpcBH₂) can skew ee measurements.
- Calibration checks : Validate HPLC/GC chiral column performance with reference standards before analysis .
Tables for Key Data
| Parameter | Typical Range | Reference |
|---|---|---|
| Enantiomeric excess (ee) | 85–92% | |
| Melting point | 110–115°C (predicted) | |
| LogP (octanol-water) | 1.8–2.3 (estimated) | |
| HPLC retention time (AD-H) | 12.5–13.8 min (hexane/iPrOH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
